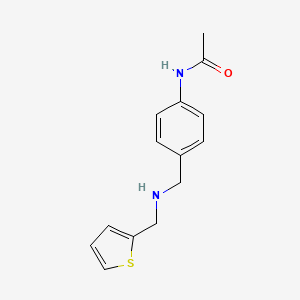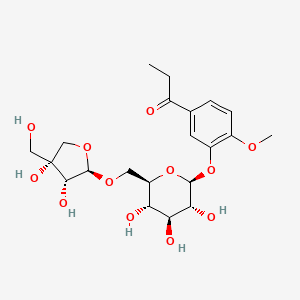
Anti-inflammatory agent 29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 29 is a compound known for its potent anti-inflammatory properties. It is part of a broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are widely used to alleviate pain, reduce inflammation, and lower fever. These agents work by inhibiting the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 29 typically involves a multi-step process. One common method includes the condensation of an aromatic aldehyde with an amine to form an imine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and reusable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Anti-inflammatory agent 29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives that retain the core anti-inflammatory properties but may exhibit different pharmacokinetic profiles .
Applications De Recherche Scientifique
Anti-inflammatory agent 29 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways involved in inflammation.
Medicine: Explored for its potential in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control
Mécanisme D'action
The mechanism of action of Anti-inflammatory agent 29 involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ibuprofen
- Aspirin
- Naproxen
- Diclofenac
- Celecoxib
Uniqueness
Anti-inflammatory agent 29 is unique due to its specific molecular structure, which allows for selective inhibition of COX-2 over COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with nonselective NSAIDs .
Propriétés
Formule moléculaire |
C21H30O12 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
1-[3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C21H30O12/c1-3-11(23)10-4-5-12(29-2)13(6-10)32-19-17(26)16(25)15(24)14(33-19)7-30-20-18(27)21(28,8-22)9-31-20/h4-6,14-20,22,24-28H,3,7-9H2,1-2H3/t14-,15-,16+,17-,18+,19-,20-,21-/m1/s1 |
Clé InChI |
IYQBBHREUBVRNA-RHAOSNMYSA-N |
SMILES isomérique |
CCC(=O)C1=CC(=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
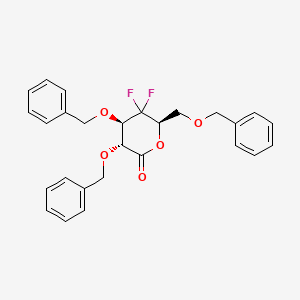
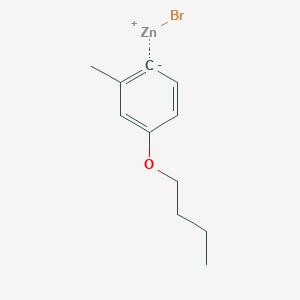
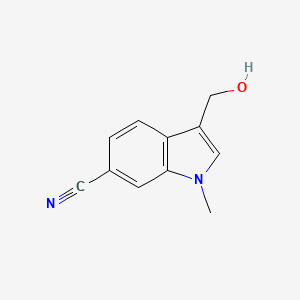
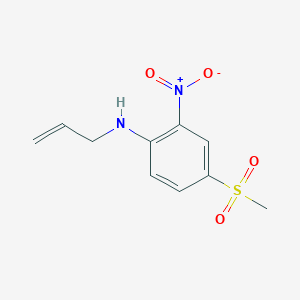
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
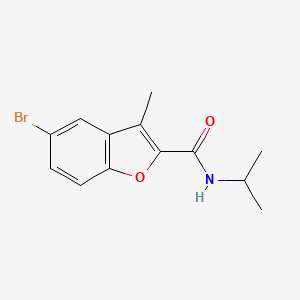
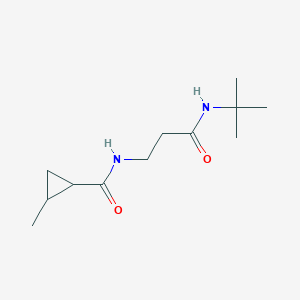
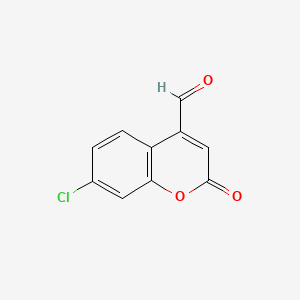
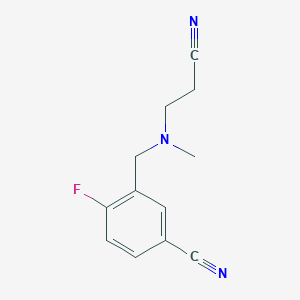
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
